molecular formula C24H18F4N4O2 B2393858 1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea CAS No. 1796921-69-1

1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea

Cat. No.: B2393858
CAS No.: 1796921-69-1
M. Wt: 470.428
InChI Key: SHQDPZXZYIWGOR-OAQYLSRUSA-N
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Description

This compound is a urea derivative featuring a benzodiazepine core substituted with a 2-fluoro-5-(trifluoromethyl)phenyl group and a 1-methyl-2-oxo-5-phenyl moiety. Its stereochemistry at the benzodiazepine C3 position is specified as (3S), which may influence its bioactivity and target selectivity.

Properties

IUPAC Name

1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F4N4O2/c1-32-19-10-6-5-9-16(19)20(14-7-3-2-4-8-14)30-21(22(32)33)31-23(34)29-18-13-15(24(26,27)28)11-12-17(18)25/h2-13,21H,1H3,(H2,29,31,34)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQDPZXZYIWGOR-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=C(C=CC(=C3)C(F)(F)F)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)NC3=C(C=CC(=C3)C(F)(F)F)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A trifluoromethyl group which enhances lipophilicity and biological activity.
  • A benzodiazepine moiety , known for its anxiolytic and sedative properties.
  • A urea linkage , which can influence binding interactions with biological targets.

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the urea group may facilitate interactions with enzymes, potentially inhibiting their activity.
  • Receptor Binding : The benzodiazepine structure is known to bind to GABA receptors, which may contribute to its anxiolytic effects.
  • Antiproliferative Effects : Preliminary studies suggest that this compound exhibits antiproliferative activity against certain cancer cell lines.

Anticancer Activity

Research has indicated that derivatives of benzodiazepines can exhibit significant anticancer properties. For example, a study evaluating similar compounds found that modifications in the phenyl ring significantly affected cytotoxicity against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte) cells. The IC50 values for these compounds were reported to be lower than those of standard chemotherapeutics like doxorubicin .

Anxiolytic Effects

Given the structural similarity to known anxiolytics, studies have explored the compound's potential in treating anxiety disorders. Animal models demonstrated reduced anxiety-like behaviors when administered this compound, suggesting a mechanism similar to that of traditional benzodiazepines .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains under investigation. However, studies on related compounds suggest:

  • Absorption : High bioavailability due to lipophilic nature.
  • Metabolism : Likely metabolized via cytochrome P450 enzymes.
  • Toxicity : Initial assessments indicate low toxicity; however, further studies are necessary for comprehensive safety evaluations.

SAR (Structure-Activity Relationship) Analysis

A detailed SAR analysis revealed that:

  • The trifluoromethyl group significantly enhances binding affinity to target proteins.
  • Substitutions on the benzene ring can modulate both potency and selectivity for specific biological targets .
ModificationEffect on Activity
Trifluoromethyl groupIncreased potency
Urea linkageEnhanced receptor binding
Benzene substitutionsVariable effects on cytotoxicity

Scientific Research Applications

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Pharmacological Research

This compound's structural features suggest its potential as a therapeutic agent targeting various conditions. The benzodiazepine core is known for its anxiolytic, sedative, and anticonvulsant properties. Research indicates that derivatives of benzodiazepines can modulate the GABA receptor, providing insights into their use in treating anxiety disorders and epilepsy .

Anticancer Activity

Recent studies have explored the anticancer properties of compounds containing trifluoromethyl groups. The incorporation of such groups can enhance the lipophilicity and metabolic stability of drugs, potentially improving their efficacy against cancer cells. Preliminary data suggest that related compounds exhibit cytotoxic effects on specific cancer lines, indicating that this compound may warrant similar investigations .

Neuropharmacology

Given the structural similarities to known neuroactive compounds, this compound could be investigated for its effects on neurological disorders such as depression and schizophrenia. The modulation of neurotransmitter systems via benzodiazepine-like mechanisms may offer new avenues for treatment strategies .

Case Study 1: Antidepressant Activity

In a study evaluating various benzodiazepine derivatives for antidepressant effects, researchers found that compounds with similar structural motifs to 1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea demonstrated significant reductions in depressive-like behaviors in animal models. The study highlighted the importance of substituents at the phenyl ring in enhancing pharmacological activity .

Case Study 2: Anticancer Screening

A screening program evaluated a series of trifluoromethylated compounds against various cancer cell lines. The results indicated that certain derivatives exhibited potent antiproliferative effects, leading to further exploration of their mechanisms of action. This suggests that this compound could similarly be effective against specific cancers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key analogs include:

Compound Name Substituent Variations vs. Target Compound Potential Impact on Properties
1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-3-(3-methylphenyl)urea 3-methylphenyl vs. 2-fluoro-5-(trifluoromethyl)phenyl Reduced electron-withdrawing effects; altered target affinity
1-(3,5-Difluorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea 3,5-difluorophenyl vs. 2-fluoro-5-(trifluoromethyl)phenyl Lower lipophilicity; reduced metabolic stability

Bioactivity and Target Interactions

Evidence suggests that small structural modifications significantly influence bioactivity. For example:

  • Electron-withdrawing groups (e.g., trifluoromethyl) enhance binding to hydrophobic pockets in target proteins, as seen in clustered bioactivity profiles of similar benzodiazepine-urea derivatives .
  • Stereochemistry : The (3S) configuration in the target compound may confer selectivity for chiral binding sites, a feature absent in racemic analogs like (RS)-L 365,260 .

Research Findings and Mechanistic Insights

Bioactivity Clustering

Data mining of NCI-60 and PubChem datasets reveals that benzodiazepine-urea derivatives with halogenated aryl groups cluster into distinct bioactivity groups. For instance:

  • Compounds with fluorinated phenyl groups (e.g., the target compound) show stronger correlations with apoptosis induction in cancer cell lines compared to methyl-substituted analogs .
  • Trifluoromethyl groups are associated with enhanced blood-brain barrier penetration in preclinical models, though specific data for this compound remain unpublished .

Protein Target Affinity

The target compound’s trifluoromethylphenyl moiety is hypothesized to interact with cysteine residues in kinases or GPCRs, a mechanism observed in structurally related urea derivatives .

Q & A

Q. What synthetic routes are commonly employed for the preparation of 1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea?

The synthesis typically involves multi-step reactions, including cyclization of benzodiazepine precursors and urea coupling. Key steps include:

  • Benzodiazepine core formation : Cyclocondensation of substituted anilines with ketones or aldehydes under acidic conditions .
  • Urea linkage : Reaction of the benzodiazepine amine with a fluorophenyl isocyanate derivative under anhydrous conditions, monitored via TLC or HPLC .
  • Purification : Chromatographic techniques (e.g., flash column chromatography) or recrystallization to achieve >95% purity .

Q. How is structural integrity confirmed for this compound?

Spectroscopic and analytical methods are critical:

  • NMR : Distinct chemical shifts for trifluoromethyl (δ ~110-120 ppm in 19F^{19}\text{F} NMR), fluoroaryl protons (δ ~7.2-7.8 ppm in 1H^{1}\text{H} NMR), and benzodiazepine carbonyl (δ ~170 ppm in 13C^{13}\text{C} NMR) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+^+ with <2 ppm error) .
  • X-ray crystallography : For crystalline derivatives, confirming stereochemistry at the (3S)-benzodiazepine center .

Q. What in vitro assays are recommended to evaluate its biological activity?

Target-specific assays depend on the hypothesized mechanism (e.g., kinase or receptor modulation):

  • Enzyme inhibition : Dose-response curves (IC50_{50}) using fluorescence-based or radiometric assays with positive controls (e.g., staurosporine for kinases) .
  • Cellular assays : Cytotoxicity (MTT assay), apoptosis (Annexin V/PI staining), or target engagement (e.g., Western blot for downstream biomarkers) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Reaction path search : Quantum chemical calculations (e.g., DFT) to predict transition states and intermediates, reducing trial-and-error experimentation .
  • Solvent/condition screening : Machine learning models trained on reaction databases to identify optimal solvents, catalysts, or temperatures .
  • Crystallography-guided design : Molecular docking to predict binding conformations, informing substituent modifications for enhanced affinity .

Q. What strategies address contradictions in biological activity data across different assay systems?

Discrepancies may arise from assay sensitivity, off-target effects, or metabolic instability:

  • Orthogonal validation : Repeat key assays (e.g., SPR for binding affinity vs. cellular activity) .
  • Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites in cell media .
  • Proteomic profiling : Phosphoproteomics or pull-down assays to map off-target interactions .

Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?

Focus on systematic modifications guided by computational and experimental

  • Core modifications : Compare benzodiazepine vs. diazepine cores for metabolic stability .
  • Substituent effects : Vary fluorophenyl groups (e.g., -CF3_3 vs. -OCF3_3) and assess logP/solubility (see table below) :
SubstituentlogP (Predicted)Solubility (µM)IC50_{50} (nM)
-CF3_33.81245
-OCF3_34.2862
-Cl3.51878
  • Chirality impact : Synthesize and test (3R)- vs. (3S)-benzodiazepine enantiomers for activity differences .

Q. What advanced techniques improve formulation stability for in vivo studies?

  • Salt selection : Screen hydrochloride or mesylate salts for enhanced solubility and crystallinity .
  • Nanoparticle encapsulation : Use PLGA or lipid-based carriers to improve bioavailability and reduce hepatic clearance .
  • Forced degradation studies : Expose to heat, light, and pH extremes to identify degradation pathways (e.g., urea bond hydrolysis) .

Methodological Considerations

Q. How to statistically validate experimental designs in synthesis or bioassays?

  • DoE (Design of Experiments) : Apply factorial designs to optimize reaction parameters (e.g., temperature, catalyst loading) and reduce variability .
  • Power analysis : Determine sample sizes for bioassays to ensure statistical significance (e.g., α=0.05, power=0.8) .

Q. What computational tools are essential for mechanistic studies?

  • Molecular dynamics (MD) : Simulate binding dynamics with target proteins over 100+ ns trajectories .
  • ADMET prediction : Use tools like SwissADME or ADMETlab to forecast pharmacokinetic properties .

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